Pseudomonic acid B

Vue d'ensemble

Description

Pseudomonic acid B is a minor antibiotic produced by the bacterium Pseudomonas fluorescens. It is one of the four pseudomonic acids found in the antibiotic mupirocin, which is widely used for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pseudomonic acid B is synthesized as an intermediate in the biosynthetic pathway leading to pseudomonic acid A. The biosynthesis involves the simultaneous synthesis of monic acid and 9-hydroxynonanoic acid, starting from the same precursor . The organic solvents used for the extraction are either methyl isobutyl ketone or ethyl acetate, and sodium hydrogen carbonate solution is used for reextraction from the solvent .

Industrial Production Methods: Industrial production of pseudomonic acids, including this compound, is typically achieved through submerged fermentation using different strains of Pseudomonas fluorescens. The fermentation conditions, including the culture medium and environmental factors, are optimized to maximize the yield of the desired pseudomonic acids .

Analyse Des Réactions Chimiques

Conversion of Pseudomonic Acid B to Pseudomonic Acid A

The conversion of this compound to the more active pseudomonic acid A involves the removal of a tertiary hydroxyl group . This process requires multiple enzymes encoded by the mup gene cluster . Specifically, MupC, a predicted NADH:flavin oxidoreductase, and MupL, a putative alpha/beta hydrolase, play a role in this conversion . MupV is also essential, with its two domains (a short chain dehydrogenase/reductase and an alpha-beta hydrolase or thioesterase) both required for the conversion .

Chemical Stability and Reactivity

Pseudomonic acid A contains a 10,11-epoxide in its structure, making it susceptible to intramolecular attack by the 7-OH group . In contrast, this compound and C, which lack this epoxide, are chemically more stable . Mutagenesis studies have shown that disabling the pathway to pseudomonic acid A does not eliminate the production of this compound, indicating that this compound can be synthesized independently .

Biochemical Reactions

This compound can be oxidized by this compound-[mAcpE] oxidase, an enzyme encoded by the mupO gene . This enzyme catalyzes the following reactions :

- This compound-[mAcpE] + 2 reduced ferredoxin iron-sulfur] cluster + 2 H2O

- deoxythis compound-[mAcpE] + 2 reduced ferredoxin iron-sulfur] cluster + 2 H2O

Antimicrobial Activity

This compound exhibits antimicrobial activity, although it is generally less active than pseudomonic acid A . The minimum inhibitory concentrations (MICs) of this compound are typically two- to four-fold higher than those of pseudomonic acid A against various staphylococci and streptococci strains .

Applications De Recherche Scientifique

Antibacterial Properties

Pseudomonic acid B demonstrates broad-spectrum antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Its effectiveness has been documented in various studies:

- Clinical Efficacy : In an open clinical study involving 68 patients with skin infections, Pseudomonic acid cream led to complete clearance of infections in 50 patients within two days post-therapy. The remaining patients showed significant clinical improvement .

- Resistance Profile : Mupirocin, derived from this compound, has shown low resistance rates among clinical isolates, making it a reliable option for treating methicillin-resistant Staphylococcus aureus (MRSA) .

Clinical Applications

- Topical Antibiotic : this compound is primarily utilized in topical formulations for treating skin infections. Its application as a cream has proven effective for conditions such as impetigo and infected eczema .

- Surgical Prophylaxis : Due to its efficacy against skin flora, this compound can be used as a prophylactic measure in surgical settings to prevent postoperative infections caused by skin bacteria.

- Veterinary Medicine : The compound's antibacterial properties extend to veterinary applications, where it can be used to treat infections in animals, particularly those caused by resistant strains of bacteria.

Biotechnological Applications

The production and extraction processes of this compound are critical for its application. Recent studies have focused on optimizing extraction methods to enhance yield:

- Reactive Extraction : A study highlighted the use of reactive extraction techniques to separate pseudomonic acids effectively. The optimal conditions were found at pH 4 with specific extractant concentrations, achieving an extraction yield of 88.78% .

Case Studies

Mécanisme D'action

Pseudomonic acid B exerts its antibacterial effects by inhibiting isoleucyl-tRNA synthetase, an enzyme essential for protein synthesis in bacteria . This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth and ultimately bacterial death .

Comparaison Avec Des Composés Similaires

Pseudomonic acid B is similar to other pseudomonic acids, such as pseudomonic acid A, C, and D. it is unique in its specific structure and the presence of a hydroxyl group at a particular position . This structural difference contributes to its distinct biological activity and its role as an intermediate in the biosynthesis of pseudomonic acid A .

List of Similar Compounds:- Pseudomonic acid A

- Pseudomonic acid C

- Pseudomonic acid D

Activité Biologique

Pseudomonic acid B (PA-B) is a secondary metabolite produced by the bacterium Pseudomonas fluorescens, primarily recognized for its role in the biosynthesis of mupirocin (also known as pseudomonic acid A, PA-A). While PA-A has been extensively studied for its potent antibacterial properties, PA-B has garnered attention due to its structural uniqueness and potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial properties, biosynthetic pathways, and related research findings.

Chemical Structure and Biosynthesis

This compound is characterized by a complex structure that includes a 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4-dihydro-2H-pyran-2-yl]phenyl}-1,3-dihydroxy-2-methylbutan-2-one backbone. The biosynthesis of PA-B involves several enzymatic steps within the mupirocin biosynthetic gene cluster. Key genes responsible for converting PA-B to the more active PA-A have been identified, including mupU, mupO, and mupV .

Table 1: Key Genes in Pseudomonic Acid Biosynthesis

| Gene | Function |

|---|---|

| mupU | Acyl-ACP synthase |

| mupO | P450 oxidoreductase |

| mupV | Thioesterase/oxidoreductase |

Antibacterial Properties

Research indicates that while PA-A exhibits strong antibacterial activity against a variety of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, PA-B shows reduced efficacy. Studies have demonstrated that PA-B is generally two- to fourfold less active than PA-A against these pathogens .

The primary mechanism of action for both pseudomonic acids involves inhibition of bacterial protein synthesis. Specifically, PA-A and its derivatives inhibit isoleucyl-tRNA synthetase in Escherichia coli, disrupting protein synthesis and leading to bacterial cell death . In contrast, the activity of PA-B in this context remains less defined but suggests a similar pathway with reduced potency.

Case Studies

Case Study 1: Resistance Profiles

In clinical isolates, mupirocin (PA-A) has shown no cross-resistance with other antibiotics. This characteristic is crucial for its use in treating infections caused by resistant strains of bacteria. However, studies on PA-B indicate that it may not possess the same resistance profiles as PA-A, potentially limiting its clinical applicability .

Case Study 2: Pharmacokinetics

Mupirocin's pharmacokinetic profile reveals that it is highly bound to human serum proteins (approximately 95% binding), which reduces its effective concentration in vivo by 10- to 20-fold when serum is present . Understanding how PA-B behaves under similar conditions could provide insights into its potential therapeutic uses.

Table 2: Antibacterial Activity Comparison

| Compound | MIC (µg/ml) | MBC (µg/ml) | Activity Level |

|---|---|---|---|

| Pseudomonic Acid A | ≤0.5 | 8-32 | High |

| This compound | 1-2 | 16-64 | Moderate |

Propriétés

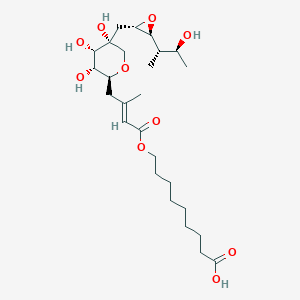

IUPAC Name |

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKQAKOVZJHZTF-LHSFDMIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40980-51-6 | |

| Record name | Pseudomonic acid I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is pseudomonic acid B structurally related to the antibiotic mupirocin (pseudomonic acid A)?

A: this compound is a close structural analog of pseudomonic acid A, the major component of the topical antibiotic mupirocin. The key difference lies in the presence of a hydroxyl group at the C-8 position in this compound, which is absent in pseudomonic acid A. [, ]

Q2: Can this compound be converted to pseudomonic acid A?

A: Yes, research has shown that this compound is a precursor to pseudomonic acid A in the biosynthetic pathway of mupirocin in Pseudomonas fluorescens. Several genes within the mupirocin biosynthetic cluster, including mupO, mupU, mupV, and macpE, are involved in the conversion of this compound to pseudomonic acid A. [, , , ] This conversion involves the removal of the hydroxyl group at the C-8 position. []

Q3: What happens to mupirocin production if genes involved in the later stages of biosynthesis are mutated?

A: Studies using in-frame deletions within the mupirocin biosynthetic cluster have demonstrated that mutations in genes like mupO, mupU, mupV, and macpE lead to the accumulation of this compound and a halt in the production of pseudomonic acid A. [, ] This highlights the essential role of these genes in the final steps of mupirocin biosynthesis.

Q4: Are there other pathways for this compound production besides being an intermediate in pseudomonic acid A biosynthesis?

A: While this compound is primarily known as a precursor to pseudomonic acid A, research suggests that Pseudomonas fluorescens can preferentially accumulate this compound under specific fermentation conditions. [] This suggests a possible branching point in the biosynthetic pathway, controlled by environmental factors, that favors this compound production over pseudomonic acid A.

Q5: Has there been any success in manipulating the mupirocin biosynthetic pathway to produce modified forms of pseudomonic acid?

A: Yes, researchers have successfully incorporated domains from the thiomarinol biosynthetic enzyme TmpB into the mupirocin biosynthetic enzyme MmpB. This modification enabled the loading of the normally free-standing enzyme MacpE onto the hybrid MmpB, resulting in high-level conversion of intermediates to pseudomonic acid A. [] This finding paves the way for further engineering of MmpB to generate novel mupirocin derivatives.

Q6: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C26H46O10, and its molecular weight is 518.64 g/mol. This information is derived from the identified structure of the compound as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid. [, ]

Q7: Are there any efforts to synthesize this compound chemically?

A: Yes, synthetic organic chemists are actively exploring various routes for the synthesis of this compound and its potential intermediates. One notable approach involves the enantioselective deprotonation of a meso-cycloheptanone derivative using lithium (S,S')-alpha,alpha'-dimethyldibenzylamide. This method provides a key chiral intermediate that could be further elaborated towards the synthesis of this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.